

# NYX-2925 and its Role in Long-Term Potentiation: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NYX-2925

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## Executive Summary

**NYX-2925** is a novel, orally bioavailable, small molecule that acts as a positive allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2] Preclinical research has demonstrated its ability to enhance synaptic plasticity, specifically long-term potentiation (LTP), a cellular mechanism crucial for learning and memory.[3][4][5] This technical guide provides an in-depth overview of the core mechanisms by which **NYX-2925** modulates LTP, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways. While **NYX-2925** has been investigated for chronic pain conditions such as diabetic peripheral neuropathy and fibromyalgia, it did not meet its primary endpoints in Phase IIb clinical trials for these indications.[1][6][7][8] This document focuses on the foundational preclinical evidence of its activity on synaptic plasticity.

## Introduction to NYX-2925

**NYX-2925**, chemically described as (2S, 3R)-3-hydroxy-2-((R)-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl)butanamide, is a spiro- $\beta$ -lactam-based compound.[3][4] It was designed to mimic structural features of rapastinel (formerly GLYX-13) and functions as a glutamate co-agonist at the NMDAR.[2][3] Its mechanism is distinct from traditional NMDAR agonists or antagonists.[3][4] **NYX-2925** demonstrates high oral bioavailability and penetrates the blood-brain barrier.[2][4][5] Preclinical studies have shown its potential to enhance cognitive

function and alleviate neuropathic pain in animal models, effects attributed to its ability to modulate synaptic plasticity.[3][9][10]

## Core Mechanism of Action: Modulation of Long-Term Potentiation

**NYX-2925** facilitates LTP, a persistent strengthening of synapses based on recent patterns of activity. This enhancement of synaptic strength is a primary cellular correlate of learning and memory. The modulatory effects of **NYX-2925** on LTP are mediated through its interaction with the NMDAR, a key player in synaptic plasticity.

### Direct Modulation of NMDAR Function

**NYX-2925** has been shown to potentiate NMDAR-mediated currents.[3][5][11] Specifically, it enhances the binding of the NMDAR open-channel blocker MK-801 to human NMDARs containing various GluN2 subunits (A, B, C, and D), indicating a positive allosteric modulatory effect.[3][4] This potentiation of NMDAR function leads to an increased influx of  $\text{Ca}^{2+}$  upon glutamate binding, a critical initiating event for the molecular cascade that establishes LTP.

### Enhancement of Synaptic Plasticity

In vitro studies using rat hippocampal slices have demonstrated that **NYX-2925** directly enhances the magnitude of LTP.[3][5][11] At concentrations of 500 nM, **NYX-2925** significantly increased the magnitude of LTP at Schaffer collateral-CA1 synapses.[3] Conversely, it has also been shown to decrease the magnitude of long-term depression (LTD), a process that weakens synaptic strength.[3][5][11]

### Signaling Pathways Implicated in NYX-2925-Mediated LTP

The enhancement of LTP by **NYX-2925** involves the activation of downstream signaling cascades. A key pathway identified involves the Src family of non-receptor tyrosine kinases. In a model of neuropathic pain, which is characterized by dampened NMDAR-mediated plasticity in the medial prefrontal cortex (mPFC), **NYX-2925** was shown to reverse this deficit.[12] The proposed mechanism suggests that **NYX-2925** binding to the NMDAR leads to the activation of Src kinase.[12] Activated Src then phosphorylates tyrosine residues on the GluN2A and

GluN2B subunits of the NMDAR.[12] This phosphorylation is thought to stabilize the NMDARs at the synapse, contributing to the long-lasting effects of **NYX-2925** on synaptic plasticity.[12] Furthermore, **NYX-2925** has been shown to facilitate the trafficking and insertion of both NMDA and AMPA receptors into the postsynaptic density.[9]

## Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical investigations into the effects of **NYX-2925** on NMDAR function and LTP.

Table 1: In Vitro Efficacy of **NYX-2925** on Human NMDAR Subtypes

NMDAR Subtype	EC <sub>50</sub> (Potency)	% of Max Glycine Response
<b>hNR1/hNR2A</b>	<b>55 pM</b>	<b>40.6%</b>
hNR1/hNR2B	28 fM	47.1%
hNR1/hNR2C	11 pM	63.1%
hNR1/hNR2D	55 pM	57.8%

Data from [3H]MK-801 binding assays in HEK cells expressing human NMDAR subtypes.[3]

Table 2: Effect of **NYX-2925** on Synaptic Plasticity in Rat Hippocampal Slices

Experimental Condition	Concentration	Outcome	Statistical Significance
NMDAR Current Enhancement	100 - 500 nM	Increased magnitude of pharmacologically isolated NMDAR current	p < 0.05
Long-Term Potentiation (LTP)	500 nM	Enhanced magnitude of LTP	p < 0.05
Long-Term Depression (LTD)	5 µM	Decreased magnitude of LTD	Not specified

Data from electrophysiological recordings in Schaffer collateral-CA1 synapses of rat hippocampal slices.[\[3\]](#)[\[5\]](#)[\[11\]](#)

Table 3: In Vivo Pharmacokinetics of **NYX-2925** (1 mg/kg, p.o.) in Rats

Parameter	Value	Time
Cerebrospinal Fluid (CSF) C <sub>max</sub>	44 nM	1 hour
Cerebrospinal Fluid (CSF) Half-life	1.2 hours	-

Data from pharmacokinetic studies in rats.[\[4\]](#)[\[5\]](#)

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of **NYX-2925**.

### Electrophysiological Recordings of LTP in Rat Hippocampal Slices

- **Slice Preparation:** Male Sprague-Dawley rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4.4 KCl, 2.5 CaCl<sub>2</sub>, 1.3 MgSO<sub>4</sub>, 1 NaH<sub>2</sub>PO<sub>4</sub>, 26.2 NaHCO<sub>3</sub>, and 10 D-glucose, saturated with 95% O<sub>2</sub>/5% CO<sub>2</sub>. Transverse hippocampal slices (400 µm) are prepared using a vibratome. Slices are allowed to recover in a holding chamber with aCSF at room temperature for at least 1 hour before recording.
- **Field Excitatory Postsynaptic Potential (fEPSP) Recordings:** Slices are transferred to a recording chamber continuously perfused with aCSF at 30-32°C. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region. Baseline synaptic responses are recorded for at least 20 minutes by delivering single pulses every 30 seconds at an intensity that elicits a fEPSP of 30-40% of the maximal response.
- **LTP Induction:** LTP is induced using a high-frequency stimulation (HFS) protocol, typically consisting of one or more trains of 100 Hz stimulation for 1 second.
- **Data Analysis:** The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline. LTP is quantified as the average fEPSP slope recorded from 50 to 60 minutes post-HFS. **NYX-2925** or vehicle is bath-applied for a defined period before and during HFS.

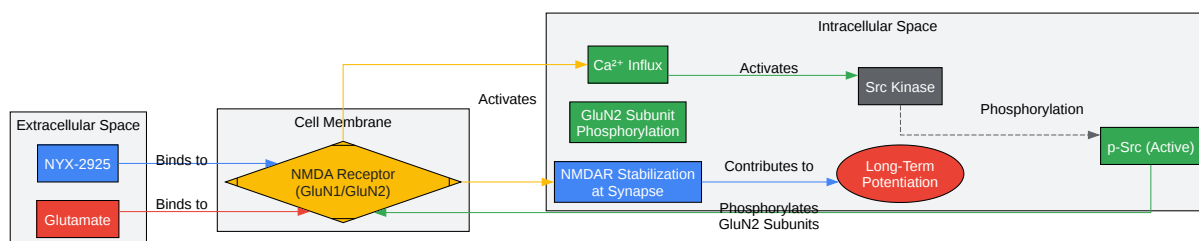
## [3H]MK-801 Binding Assay

- **Cell Culture and Transfection:** Human embryonic kidney (HEK) cells are cultured and transfected with plasmids encoding the human NMDAR subunits (hNR1 and one of hNR2A, hNR2B, hNR2C, or hNR2D).
- **Membrane Preparation:** Transfected cells are harvested, and crude membrane preparations are prepared by homogenization and centrifugation.
- **Binding Assay:** Membranes are incubated with [3H]MK-801 in the presence of glutamate and varying concentrations of **NYX-2925**. Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801.
- **Data Analysis:** The amount of bound radioactivity is measured using liquid scintillation counting. Data are analyzed using non-linear regression to determine the EC<sub>50</sub> and maximal

potentiation for **NYX-2925** on each NMDAR subtype.

## Visualizations

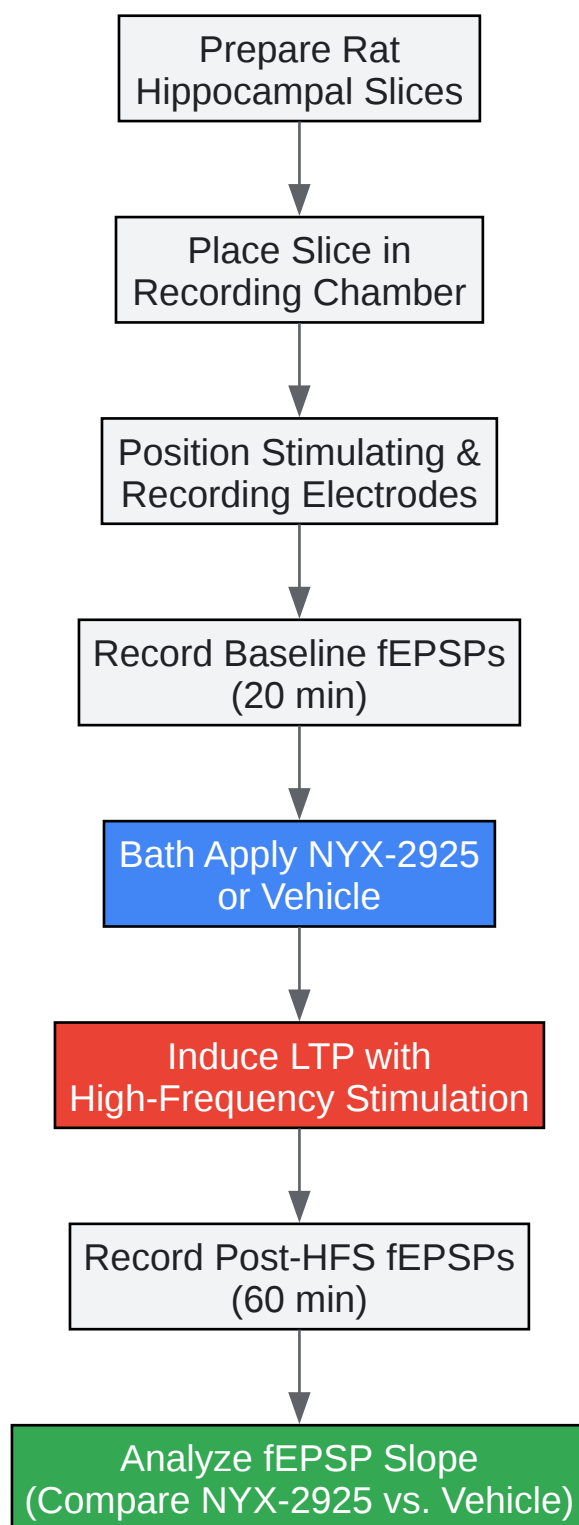
### Signaling Pathway of NYX-2925-Mediated LTP Enhancement



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Caption: Proposed signaling pathway for **NYX-2925**-mediated enhancement of LTP.

### Experimental Workflow for LTP Measurement



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Caption: Experimental workflow for assessing the effect of **NYX-2925** on LTP.

## Conclusion

**NYX-2925** is a potent modulator of NMDAR function that has been shown in preclinical studies to enhance synaptic plasticity through the facilitation of long-term potentiation. Its mechanism of action involves the positive allosteric modulation of NMDARs, leading to increased calcium influx and the activation of downstream signaling pathways, including Src kinase, which promotes the stabilization of NMDARs at the synapse. While the clinical development of **NYX-2925** for chronic pain has not been successful, the preclinical data provide valuable insights into its potential as a tool for studying the mechanisms of synaptic plasticity and its role in cognitive function. Further research may explore its therapeutic potential in other neurological disorders where enhancement of synaptic plasticity is a desired outcome.

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## References

- 1. Aptinyx's NYX-2925 fails to meet primary endpoint in Phase IIb DPN trial [clinicaltrialsarena.com]
- 2. NYX-2925, A Novel N-methyl-D-aspartate Receptor Modulator: A First-in-Human, Randomized, Double-blind Study of Safety and Pharmacokinetics in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NYX-2925 Is a Novel NMDA Receptor-Specific Spirocyclic- $\beta$ -Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NYX-2925 Is a Novel NMDA Receptor-Specific Spirocyclic- $\beta$ -Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Aptinyx Reports Results from Phase 2b Study of NYX-2925 in Painful Diabetic Peripheral Neuropathy [businesswire.com]



- 8. Aptinyx Reports Results from Phase 2b Study of NYX-2925 in Fibromyalgia - BioSpace [biospace.com]
- 9. sleepreviewmag.com [sleepreviewmag.com]
- 10. NYX-2925 Is a Novel N-Methyl-d-Aspartate Receptor Modulator that Induces Rapid and Long-Lasting Analgesia in Rat Models of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The NMDAR modulator NYX-2925 alleviates neuropathic pain via a Src-dependent mechanism in the mPFC - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NYX-2925 and its Role in Long-Term Potentiation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821466#nyx-2925-and-long-term-potentiation]

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